11-Deoxy-8-azaprostaglandin E(1) is a synthetic analog of prostaglandin E(1), which is a member of the prostaglandin family, known for their diverse physiological roles in the human body, including regulation of inflammation, blood flow, and the formation of blood clots. The modification of the prostaglandin structure by substituting certain carbon atoms with nitrogen atoms leads to compounds that may exhibit altered biological activities and enhanced therapeutic potential.
11-Deoxy-8-azaprostaglandin E(1) is classified as a prostaglandin analog. It belongs to the broader category of bioactive lipids, which includes various derivatives of fatty acids that play crucial roles in cellular signaling and homeostasis.
The synthesis of 11-Deoxy-8-azaprostaglandin E(1) typically involves several key steps that utilize various organic chemistry techniques. One notable method includes the use of cross olefin metathesis, which allows for the construction of complex molecular frameworks by joining two olefinic partners. This technique has been highlighted in recent studies for its efficiency in generating prostaglandin analogs .
The synthetic routes often start from simpler precursors, which are then subjected to multiple reactions including hydrogenation, esterification, and possibly cyclization to achieve the desired structural features. For instance, one approach reported involves the stereoselective synthesis from carbohydrate-derived intermediates, capitalizing on intrinsic chirality to guide the formation of specific stereoisomers .
11-Deoxy-8-azaprostaglandin E(1) features a modified prostaglandin backbone where the hydroxyl groups and double bonds are strategically positioned to maintain biological activity while introducing nitrogen atoms into the structure. The incorporation of nitrogen can enhance receptor binding affinity and selectivity.
The molecular formula for 11-Deoxy-8-azaprostaglandin E(1) is C20H31N1O5. The presence of nitrogen as a heteroatom plays a critical role in defining its chemical behavior and interaction with biological targets.
The chemical reactivity of 11-Deoxy-8-azaprostaglandin E(1) is influenced by its functional groups. Typical reactions include:
In synthetic pathways, protecting groups are often used to shield reactive sites during multi-step reactions. The careful selection of reagents and conditions is crucial for achieving high yields and purity levels in the final product.
The mechanism of action for 11-Deoxy-8-azaprostaglandin E(1) involves interaction with specific prostanoid receptors (such as EP receptors). Upon binding, it can trigger various intracellular signaling cascades that lead to physiological responses like vasodilation or modulation of immune responses.
Research indicates that modifications in the structure can lead to enhanced selectivity for particular receptor subtypes, potentially resulting in fewer side effects compared to natural prostaglandins .
11-Deoxy-8-azaprostaglandin E(1) is typically a solid or liquid at room temperature depending on its formulation. Its melting point and solubility characteristics are influenced by its molecular structure.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile suggests it can participate in typical organic reactions such as nucleophilic substitutions and electrophilic additions.
11-Deoxy-8-azaprostaglandin E(1) has significant implications in pharmacology and medicinal chemistry. Its analogs are explored for potential therapeutic applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to develop new therapies based on this compound's unique properties.
The structural architecture of 11-deoxy-8-azaprostaglandin E(1) follows systematic modifications to the native prostaglandin scaffold:
Table 1: Structural Features of 11-Deoxy-8-azaprostaglandin E(1) vs. Classical Prostaglandins
Structural Element | Classical Prostaglandin E1 | 11-Deoxy-8-azaprostaglandin E(1) | Functional Significance |
---|---|---|---|
Cyclic Core | Cyclopentane | 2-Pyrrolidinone (lactam) | Enhanced metabolic stability; Altered receptor affinity |
C8 Position | Carbon | Nitrogen | Improved hydrogen bonding capacity |
C11 Functional Group | Hydroxyl | Hydrogen | Resistance to oxidative metabolism |
α-Chain Terminus | Carboxylic acid | Carboxylic acid | Receptor binding prerequisite |
The 2-pyrrolidinone ring enhances ring planarity and introduces a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H) not present in native prostaglandins. This modification imparts greater resistance to non-enzymatic degradation while enabling specific interactions within EP receptor binding pockets [3] [7]. Computational models reveal that the lactam nitrogen forms a critical hydrogen bond with Ser103 in the human EP4 receptor, a contact point inaccessible to natural prostaglandins [7].
The evolution of 11-deoxy-8-azaprostaglandin E(1) reflects decades of strategic innovation in prostaglandin chemistry:
Table 2: Key Milestones in Azaprostaglandin Development
Year Range | Development | Significance |
---|---|---|
1995-2000 | First γ-lactam prostaglandin agonists (e.g., 8-aza-PGE1) | Proof-of-concept for heterocyclic core stability |
2005-2010 | 16-Aryl ω-chain modifications | Enhanced EP4 receptor selectivity (>100-fold vs EP3) |
2012 | 2-Mercaptothiazole-4-carboxylic acid α-chain | Dual EP2/EP4 agonism with picomolar potency |
2015-Present | Difluorolactam derivatives (e.g., KMN-159) | Localized bone anabolism without systemic effects |
The discovery that coating cell culture plates with azaprostaglandins (e.g., KMN-159) retained osteoblast-inducing activity after 24 days underscored the extraordinary chemical stability conferred by the 8-aza modification compared to natural prostaglandins [5]. This property enables sustained-release formulations for tissue regeneration applications.
11-Deoxy-8-azaprostaglandin E(1) exhibits refined pharmacological properties mediated through selective activation of prostaglandin E receptors:
Table 3: Pharmacological Profile of 11-Deoxy-8-azaprostaglandin E(1) and Analogs
Parameter | 11-Deoxy-8-azaprostaglandin E(1) | Natural PGE2 | Clinical Significance |
---|---|---|---|
EP4 Binding Affinity (Ki, nM) | 0.8 | 1.2 | Enhanced target engagement at lower doses |
Plasma Half-life (in vitro, h) | >24 | 0.08 | Suitable for once-daily formulations |
cAMP Induction (EC50, nM) | 3.7 (EP4) | 5.6 (EP4) | Potent downstream signaling activation |
Osteoblast Differentiation | 30 min exposure sufficient | Requires continuous exposure | Brief local administration achieves effects |
Species-specific differences exist in receptor activation: The compound exhibits 18-fold greater potency at human EP4 versus rat EP4 receptors due to a Ser103→Gly mutation in the rat ortholog that weakens hydrogen bonding to the lactam nitrogen [7]. This underscores the importance of species-specific preclinical models during development. Unlike native prostaglandins, 11-deoxy-8-azaprostaglandin E(1) does not stimulate osteoclast formation unless exogenous RANKL is present, indicating a favorable bone anabolic-to-catabolic ratio [5].
Compounds Mentioned in Article
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: